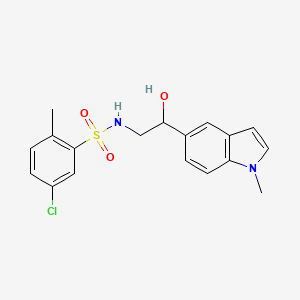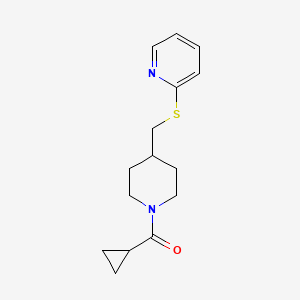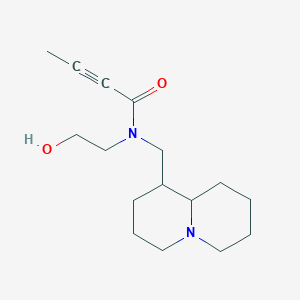
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic organic compound that features a complex structure combining a sulfonamide group with an indole moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many natural products and pharmaceuticals.
Medicine
Medicinally, 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide has potential applications as an anti-cancer agent, anti-inflammatory drug, or antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide and indole groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate epoxide or halohydrin.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride (such as 5-chloro-2-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted indole derivatives.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can enhance the binding affinity and specificity of the compound towards its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methylbenzenesulfonamide: Lacks the indole moiety, making it less versatile in biological applications.
N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: Lacks the chloro and indole groups, reducing its potential interactions with biological targets.
1-methyl-1H-indole-5-sulfonamide: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the combination of the indole moiety with the sulfonamide group, providing a versatile scaffold for the development of new therapeutic agents and materials
This detailed overview highlights the significance of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methylbenzenesulfonamide in scientific research and industrial applications
Propriétés
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-3-5-15(19)10-18(12)25(23,24)20-11-17(22)14-4-6-16-13(9-14)7-8-21(16)2/h3-10,17,20,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPILHXIVFOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)


![N-(4-chloro-3-methylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide](/img/structure/B2591307.png)
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)

